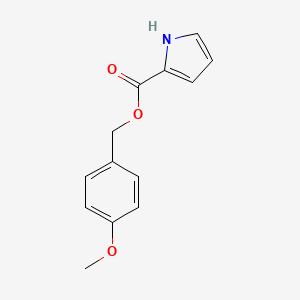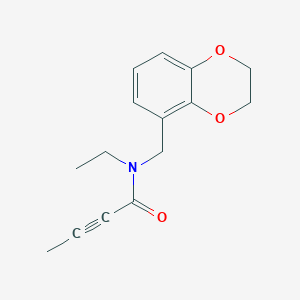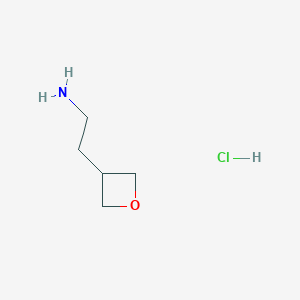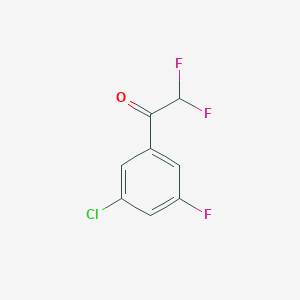
1-(3-Chloro-5-fluorophenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chloro-5-fluorophenyl)-2,2-difluoroethanone is an organic compound . It is also known as 3-chloro-5-fluoroacetophenone .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Chloro-5-fluorophenyl)-2,2-difluoroethanone include a molecular weight of 172.58 g/mol, a topological polar surface area of 17.1 Ų, and a complexity of 160 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Metabolism and Substitute for Ozone-Depleting Substances
Research has explored the metabolism of hydrochlorofluorocarbons, such as 1,2-Dichloro-1,1-difluoroethane (HCFC-132b), which are potential substitutes for ozone-depleting chlorofluorocarbons. These compounds serve as models for evaluating the environmental and toxicological impacts of new refrigerants and aerosol propellants. The metabolism studies in rats reveal how these compounds are processed in biological systems, indicating their potential biodegradability and environmental compatibility (Harris & Anders, 1991).
Chemical Synthesis and Reactivity
Another area of interest is the synthesis and reactivity of fluorinated and chlorinated compounds. For example, studies on the synthesis and spectral analysis, including quantum chemical studies on molecular geometry and chemical reactivity, have been conducted on various chloro-fluoroorganic compounds. These studies are crucial for understanding the electronic properties and reactivity of such compounds, potentially informing their use in organic synthesis, materials science, and pharmaceuticals (Satheeshkumar et al., 2017).
Enantioselective Synthesis
Research on the asymmetric synthesis of compounds using biocatalysts, such as Saccharomyces cerevisiae reductase, highlights the potential of using enzymatic methods for producing chiral intermediates with high enantioselectivity. Such methodologies could be applied to the synthesis of 1-(3-Chloro-5-fluorophenyl)-2,2-difluoroethanone derivatives, aiming for applications in the development of new drugs and chemicals with specific optical activities (Choi et al., 2010).
Fluorinated Telomers Synthesis
The radical telomerization process has been used to synthesize fluorinated telomers, demonstrating the chemical versatility and reactivity of fluorinated compounds. Such processes are essential for developing new materials with unique properties, such as increased resistance to solvents, oils, and other chemicals (Guiot et al., 2002).
properties
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-2,2-difluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-5-1-4(2-6(10)3-5)7(13)8(11)12/h1-3,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVBRCXTNRFLAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-5-fluorophenyl)-2,2-difluoroethanone | |
CAS RN |
1352208-84-4 |
Source


|
| Record name | 1-(3-chloro-5-fluorophenyl)-2,2-difluoroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

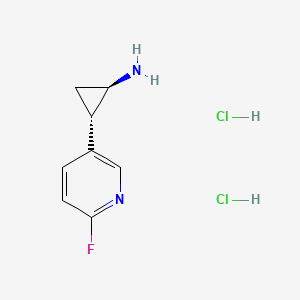
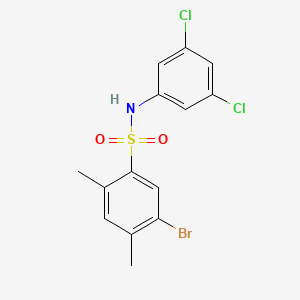

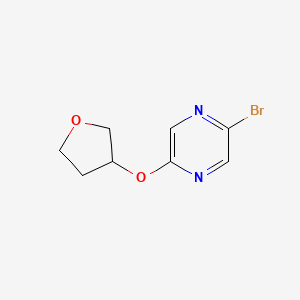
![N-butyl-5-{[(3-methoxyphenyl)sulfonyl]amino}-N-methyl-2-piperazin-1-ylnicotinamide](/img/structure/B2627411.png)
![2-methyl-3-phenyl-N-(propan-2-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2627412.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylpiperidino)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2627414.png)

![3-[(Pyridin-4-yl)amino]benzoic acid](/img/structure/B2627418.png)
